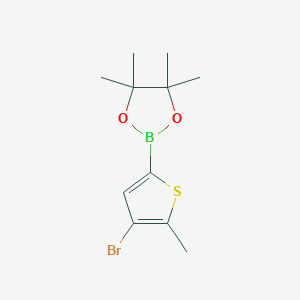
2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H16BBrO2S and its molecular weight is 303.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which are organoboron compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula: C14H16BBrO2S
- Molecular Weight: Approximately 371.11 g/mol
- Structural Features: The compound features a dioxaborolane ring and a thiophene moiety with a bromine substituent, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with thiophene-based compounds through various coupling reactions, which may include Suzuki-Miyaura cross-coupling methodologies.
Organoboron compounds like dioxaborolanes exhibit various biological activities attributed to their ability to interact with biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition: Some dioxaborolanes act as inhibitors of enzymes such as proteases and kinases, potentially leading to therapeutic effects in cancer treatment.
- Antimicrobial Activity: Compounds in this class have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Boronolectins: These compounds can function as artificial lectins, binding to diol-containing biomolecules and influencing cellular processes.
Anticancer Activity
A study demonstrated that similar dioxaborolanes exhibited significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
Antimicrobial Properties
Research has indicated that related compounds possess broad-spectrum antimicrobial activity against various pathogens. For instance, a derivative was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
Data Table: Biological Activities of Related Compounds
Applications in Medicinal Chemistry
The unique properties of This compound make it a valuable candidate for drug development:
- Cancer Therapeutics: Its enzyme inhibition capabilities suggest potential use in targeted cancer therapies.
- Antibiotic Development: The antimicrobial properties open avenues for developing new antibiotics amidst rising resistance issues.
Propriétés
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO2S/c1-7-8(13)6-9(16-7)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDNDGAFKWMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















